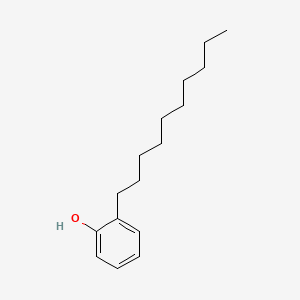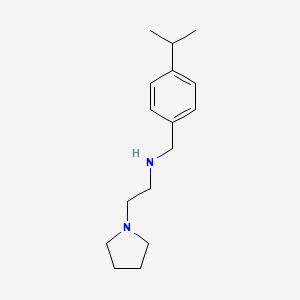
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with an isopropyl group at the para position and a pyrrolidine ring attached via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropylbenzyl chloride and 2-pyrrolidineethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-isopropylbenzyl chloride is reacted with 2-pyrrolidineethanol under reflux conditions in an appropriate solvent like toluene or ethanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylbenzyl alcohol: Shares the isopropylbenzyl moiety but lacks the pyrrolidine ring.
2-Pyrrolidin-1-yl-ethanol: Contains the pyrrolidine ring but lacks the isopropylbenzyl group.
Uniqueness
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to the combination of the isopropylbenzyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
827326-64-7 |
|---|---|
Fórmula molecular |
C16H26N2 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
N-[(4-propan-2-ylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C16H26N2/c1-14(2)16-7-5-15(6-8-16)13-17-9-12-18-10-3-4-11-18/h5-8,14,17H,3-4,9-13H2,1-2H3 |
Clave InChI |
FALFMIMJTHISKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CNCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


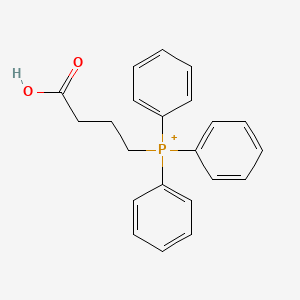
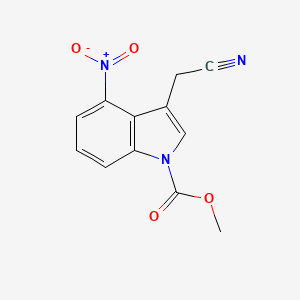
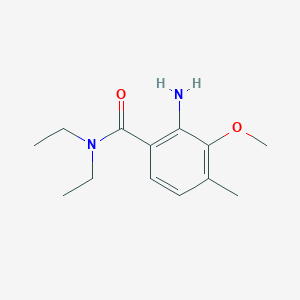
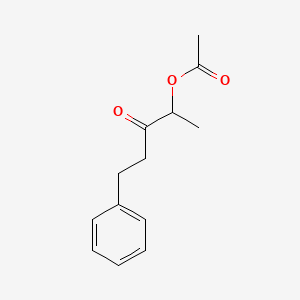
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
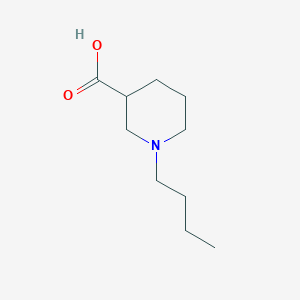
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
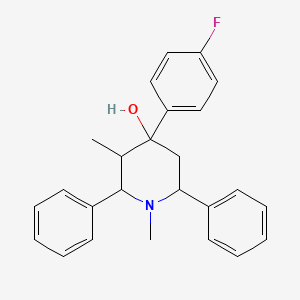

![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)


